molecular formula C11H18N4 B8712075 4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine

4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine

Cat. No.: B8712075
M. Wt: 206.29 g/mol
InChI Key: SSGIABRURKMOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-N-piperidin-4-ylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a piperidine ring attached to the nitrogen atom at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate β-diketones with guanidine or its derivatives under acidic or basic conditions.

    Substitution Reactions:

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions where the nitrogen atom of the piperidine attacks the electrophilic carbon of the pyrimidine ring, often facilitated by a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-N-piperidin-4-ylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrimidine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

4,6-Dimethyl-N-piperidin-4-ylpyrimidin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for treating neurological disorders, cancer, and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and therapeutic potential.

    Chemical Biology: It is employed in chemical biology research to probe biological pathways and identify new drug targets.

    Industrial Applications: The compound can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyrimidine-2-amine: Lacks the piperidine ring, making it less complex and potentially less versatile in biological applications.

    N-Piperidin-4-ylpyrimidin-2-amine: Lacks the methyl groups at positions 4 and 6, which may affect its chemical reactivity and biological activity.

    4,6-Dimethyl-N-piperidin-4-ylpyrimidine: Similar structure but may differ in specific substituents or functional groups.

Uniqueness

4,6-Dimethyl-N-piperidin-4-ylpyrimidin-2-amine is unique due to the presence of both the piperidine ring and the methyl groups at positions 4 and 6 of the pyrimidine ring. This combination of structural features can enhance its chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine

InChI

InChI=1S/C11H18N4/c1-8-7-9(2)14-11(13-8)15-10-3-5-12-6-4-10/h7,10,12H,3-6H2,1-2H3,(H,13,14,15)

InChI Key

SSGIABRURKMOKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2CCNCC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(4,6-dimethyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester in THF (50 mL) was added dropwise at 0° C. hydrochloric acid (4 M in dioxane, 44.3 mL) and the reaction mixture was stirred for 22 hours at ambient temperature. The resulting suspension was filtered and dried. The residue was diluted with water (160 mL) and washed with ethyl acetate (130 mL). To the aqueous layer were added ethyl acetate (160 mL) and sodium carbonate (28.5 g) and it was extracted with ethyl acetate (160 mL). Drying of the combined organic layers over sodium sulfate afforded the title compound (2.15 g, 59%) as a light yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
59%

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